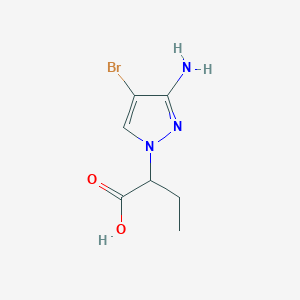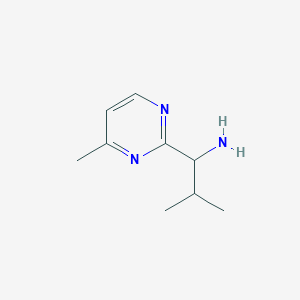![molecular formula C10H13ClO2S B13071042 [3-(Propan-2-yl)phenyl]methanesulfonyl chloride](/img/structure/B13071042.png)
[3-(Propan-2-yl)phenyl]methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Propan-2-yl)phenyl]methanesulfonyl chloride is an organic compound with the molecular formula C10H13ClO2S and a molecular weight of 232.73 g/mol . It is a sulfonyl chloride derivative, which is commonly used in organic synthesis as a reagent for introducing the methanesulfonyl group into various substrates.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Propan-2-yl)phenyl]methanesulfonyl chloride typically involves the reaction of [3-(Propan-2-yl)phenyl]methanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and controlled reaction conditions ensures consistent product quality and minimizes the risk of side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
[3-(Propan-2-yl)phenyl]methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction: It can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation of this compound can lead to the formation of sulfonic acids under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent in anhydrous ether or tetrahydrofuran (THF) as the solvent.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Ester Derivatives: Formed by reaction with alcohols.
Sulfonothioate Derivatives: Formed by reaction with thiols.
Sulfonic Acids: Formed by oxidation.
Applications De Recherche Scientifique
[3-(Propan-2-yl)phenyl]methanesulfonyl chloride has a wide range of applications in scientific research, including:
Biology: Employed in the modification of biomolecules such as peptides and proteins to study their structure and function.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of [3-(Propan-2-yl)phenyl]methanesulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which is highly reactive towards nucleophiles. The compound reacts with nucleophiles to form sulfonamide, sulfonate ester, or sulfonothioate derivatives, depending on the nature of the nucleophile . The reactivity is attributed to the electron-withdrawing nature of the sulfonyl group, which makes the carbon atom of the sulfonyl chloride highly electrophilic.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride with the molecular formula CH3SO2Cl.
Tosyl Chloride (p-Toluenesulfonyl Chloride): A sulfonyl chloride with a toluene group, commonly used in organic synthesis.
Trifluoromethanesulfonyl Chloride (Triflyl Chloride): A sulfonyl chloride with a trifluoromethyl group, known for its strong electron-withdrawing properties.
Uniqueness
[3-(Propan-2-yl)phenyl]methanesulfonyl chloride is unique due to the presence of the isopropyl group on the phenyl ring, which can influence the steric and electronic properties of the compound. This can affect its reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis.
Propriétés
Formule moléculaire |
C10H13ClO2S |
|---|---|
Poids moléculaire |
232.73 g/mol |
Nom IUPAC |
(3-propan-2-ylphenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C10H13ClO2S/c1-8(2)10-5-3-4-9(6-10)7-14(11,12)13/h3-6,8H,7H2,1-2H3 |
Clé InChI |
WTPABKROFOGPAZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=CC(=C1)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-Ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13070967.png)

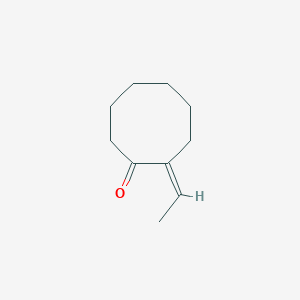

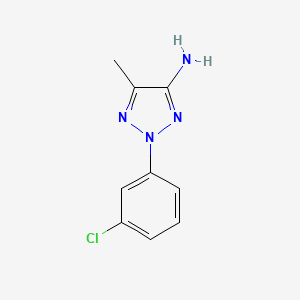
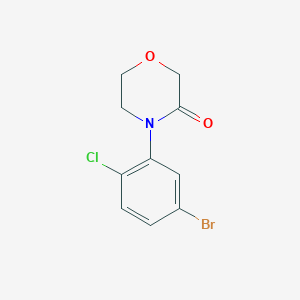
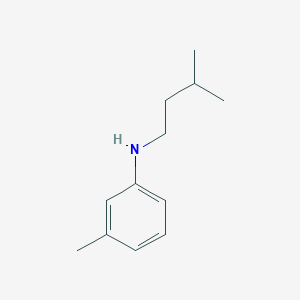
![2-tert-Butyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13071002.png)
![N-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2-hydroxybenzamide](/img/structure/B13071007.png)

![5-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13071027.png)
![(3R)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid](/img/structure/B13071033.png)
